methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the indole and thiazole rings, followed by their coupling. Common synthetic methods for indole derivatives include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be synthesized using methods such as the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols .
Scientific Research Applications
Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with biological activity.
Uniqueness
Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is unique due to its combination of an indole moiety and a thiazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by an indole moiety and a thiazole ring, which are known for their diverse biological activities. The molecular formula is C18H20N2O5S, and it exhibits a molecular weight of 376.43 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing indole and thiazole structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
Anti-Cancer Activity
Thiazole derivatives are recognized for their anti-cancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways . Research indicates that the compound targets specific oncogenes involved in cell proliferation and survival.
Activity | Target | Effect |
---|---|---|
Antimicrobial | E. coli, S. aureus | Inhibition of growth |
Anti-cancer | Various cancer cell lines | Induction of apoptosis |
Anti-inflammatory | Inflammatory cytokine pathways | Reduction in cytokine production |
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : By activating the intrinsic apoptotic pathway, it leads to programmed cell death in malignant cells.
- Anti-inflammatory Effects : It modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines.
Study on Antimicrobial Efficacy
A study conducted by Chikhalia et al. (2020) evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. The results showed significant inhibition against pathogenic bacteria, supporting the potential use of thiazole-based compounds in treating infections .
Study on Anti-Cancer Properties
In a separate investigation on anti-cancer properties, researchers found that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anti-tumor activity .
Properties
Molecular Formula |
C19H19N3O6S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methoxyindol-1-yl)acetyl]amino]-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N3O6S/c1-26-12-4-5-14-11(8-12)6-7-22(14)10-15(23)21-19-20-13(9-16(24)27-2)17(29-19)18(25)28-3/h4-8H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
ZAOVKFOWFDDMRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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